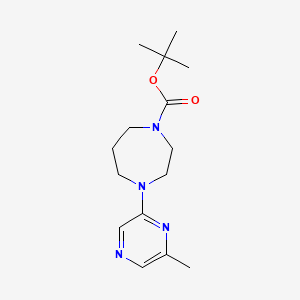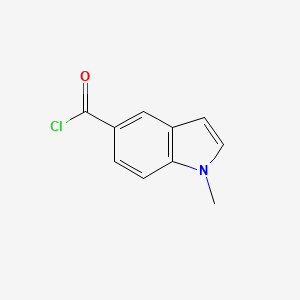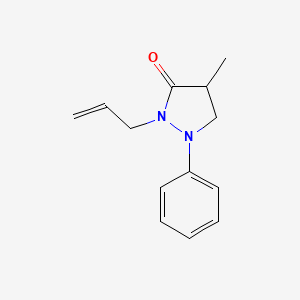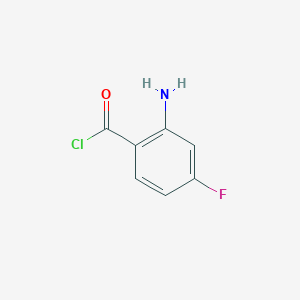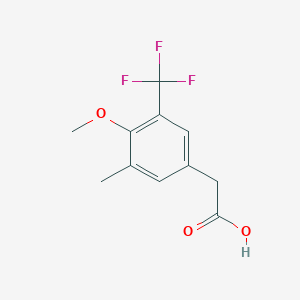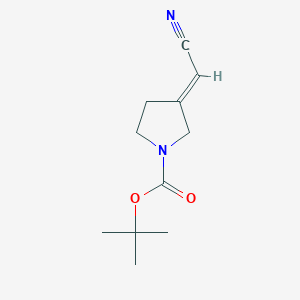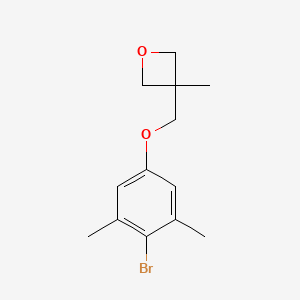
3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane
Descripción general
Descripción
“3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane” is a chemical compound that contains a cyclobutanol ring . The compound is derived from 4-Bromo-3,5-dimethylanisole , which is a brominated derivative of anisole with two methyl groups on the aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound involves a cyclobutanol ring attached to a brominated aromatic ring via an ether linkage . The aromatic ring carries two methyl groups and a bromine atom .Aplicaciones Científicas De Investigación
Synthesis and Structural Revision
- Synthesis of Related Compounds : A study revisited the structure of products obtained from the reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to a structural revision of the initially proposed products. This indicates the compound's potential use in synthetic chemistry for generating novel structures (Srikrishna, Sridharan, & Prasad, 2010).
Photostabilization of Materials
- Photostabilization Applications : New thiophene derivatives, including those with bromo and methyl groups similar to the core structure of the queried compound, demonstrated efficacy in reducing the photodegradation of poly(vinyl chloride) (PVC), suggesting potential applications in material science for enhancing polymer stability (Balakit et al., 2015).
Antibiotic and Enzyme Inhibition
- Antibiotic and Enzymatic Activity : A series of molecules bearing functional groups similar to the queried compound showed substantial antibiotic effect against both Gram-positive and Gram-negative bacteria and inhibitory activity against lipoxygenase, highlighting potential applications in pharmaceutical research and development of new therapeutic agents (Rasool et al., 2016).
Polymerization Catalysts
- Catalysis in Polymerization : Nickel(II) and Palladium(II) diimine complexes bearing phenyl groups were investigated for their polymerization properties, indicating potential use in catalyzing the polymerization of ethene and other olefins, which could be related to the use of "3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane" in developing new polymer materials (Schmid et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-9-4-11(5-10(2)12(9)14)16-8-13(3)6-15-7-13/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVUGDUHRYKLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2(COC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Bromo-3,5-dimethylphenoxy)methyl)-3-methyloxetane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



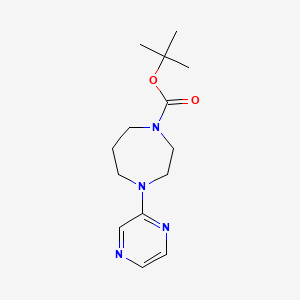


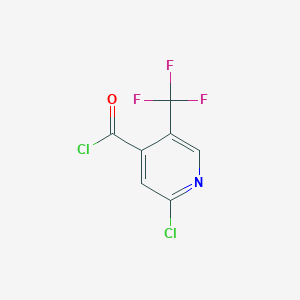
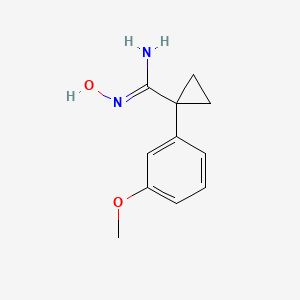
![3,3-Bis-[(4-chlorophenyl)methyl]-piperidine-1H-2,4-dione](/img/structure/B1407667.png)
